3-Fluoro-4-(4-T-butylphenyl)benzoic acid
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Description
3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261954-92-0. It has a molecular weight of 272.32 and its IUPAC name is 4’-tert-butyl-2-fluoro [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is represented by the linear formula C17H17FO2 . The InChI code for this compound is 1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20) .Scientific Research Applications
- KCa2/3 Pan-Inhibitors : 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is involved in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which exhibit potent inhibition of KCa2/3 channels. These channels play a crucial role in cellular excitability and are potential drug targets for various diseases, including neurological disorders .
- Derivatives Preparation : Researchers use this compound to prepare various derivatives. For instance, it is a key intermediate in the synthesis of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids .
- Custom Synthesis : Its availability for bulk custom synthesis makes it valuable for designing novel molecules and exploring their properties .
Medicinal Chemistry and Drug Development
Organic Synthesis
properties
IUPAC Name |
4-(4-tert-butylphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAKUFCDNYZEHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681315 |
Source
|
Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-T-butylphenyl)benzoic acid | |
CAS RN |
1261954-92-0 |
Source
|
Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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